N-bromosuccinimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1.47 g/100 g water at 25 °C

Slightly soluble in water

Slightly soluble in ethyl acetate, diethyl ether; very soluble in acetone; insoluble in hexane

In tert-butanol 0.73; acetone 14.40; carbon tetrachloride 0.02; hexane 0.006; glacial acetic acid 3.10 (all in g/100 g of solvent, 25 °C)

Synonyms

Canonical SMILES

Brominating Agent

Allylic and Benzylic Bromination

NBS excels at selectively introducing bromine atoms at allylic (next to a double bond) and benzylic (attached to a benzene ring) positions in organic molecules. This reaction, known as Wohl-Ziegler bromination, is a well-established method for creating new carbon-bromine bonds. Source: [Organic Chemistry Portal - N-Bromosuccinimide (NBS): ]

Electrophilic Aromatic Bromination

NBS can also be used for the controlled bromination of aromatic compounds like phenols, anilines, and specific heterocycles. This process involves the generation of a reactive electrophile (bromonium ion) that attacks the aromatic ring. Source: [PubChem - N-Bromosuccinimide: ]

Oxidizing Agent

Alcohol Oxidation

NBS exhibits mild oxidizing properties, allowing it to convert secondary alcohols to ketones. This transformation often occurs alongside bromination at adjacent positions, leading to a net oxidation effect. Source: [Organic Chemistry Portal - N-Bromosuccinimide (NBS): ]

Deprotection Reactions

NBS can be a useful tool for cleaving certain protecting groups used in organic synthesis. For example, tetrahydropyranyl (THP) ethers, commonly used to protect alcohols, can be efficiently removed using NBS under specific reaction conditions. [Source: [Organic Letters - An Efficient and User-Friendly Procedure for the Oxidative Deprotection of Tetrahydropyranyl (THP) Ethers with N-Bromosuccinimide (NBS) Using β-Cyclodextrin (β-CD) in Water]]

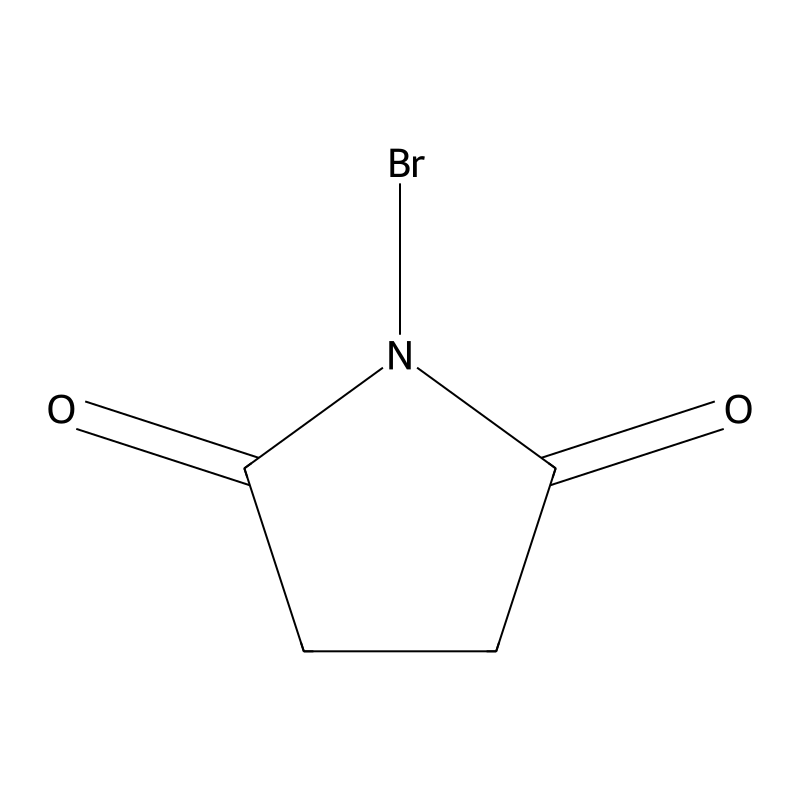

N-bromosuccinimide is a chemical compound with the molecular formula C₄H₄BrNO₂. It is a five-membered cyclic dicarboximide featuring a bromine substituent on the nitrogen atom. This compound appears as a white to off-white crystalline solid and serves primarily as a brominating agent in organic synthesis. N-bromosuccinimide is particularly valued for its ability to facilitate radical substitution and electrophilic addition reactions, making it a versatile reagent in organic chemistry .

N-bromosuccinimide participates in several key reactions:

- Allylic and Benzylic Bromination: N-bromosuccinimide is widely used for allylic and benzylic bromination through radical mechanisms, commonly referred to as the Wohl-Ziegler reaction. This process involves the formation of stable radical intermediates, leading to the selective bromination of allylic or benzylic positions .

- Bromination of Alkenes: It can react with alkenes in aqueous solutions to produce bromohydrins. The reaction typically proceeds via the formation of a bromonium ion, followed by nucleophilic attack by water, which results in Markovnikov addition with anti stereochemistry .

- Oxidative Decarboxylation: N-bromosuccinimide can also facilitate oxidative decarboxylation of α-amino acids, yielding aldehydes and ammonia through an electrophilic bromination followed by decarboxylation .

- Bromination of Carbonyl Derivatives: It can α-brominate carbonyl compounds either through radical pathways or acid-catalyzed mechanisms, providing high yields with minimal side products .

N-bromosuccinimide can be synthesized through several methods:

- Direct Halogenation: The most common laboratory synthesis involves adding sodium hydroxide and bromine to an ice-water solution of succinimide, resulting in precipitation of N-bromosuccinimide .

- Commercial Availability: N-bromosuccinimide is readily available for purchase from chemical suppliers, which simplifies its use in research settings .

- Recrystallization: To achieve higher purity, crude N-bromosuccinimide can be recrystallized from hot water (90-95 °C), where it is soluble at higher temperatures but precipitates upon cooling .

N-bromosuccinimide has diverse applications in organic synthesis:

- Bromination Reagent: It is primarily used for brominating hydrocarbons, alcohols, and amines.

- Oxidative Reactions: N-bromosuccinimide serves as an oxidizing agent in various reactions, enabling transformations that do not incorporate bromine into the final product .

- Synthetic Intermediates: It plays a critical role in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Interaction studies involving N-bromosuccinimide focus on its reactivity with various substrates under different conditions. Research has shown that it can effectively brominate compounds while minimizing side reactions when used under controlled conditions (e.g., anhydrous solvents) . Additionally, studies have explored its interactions with radical initiators like azobisisobutyronitrile and benzoyl peroxide to enhance reaction efficiency .

N-bromosuccinimide is often compared with other brominating agents due to its unique properties:

| Compound Name | Structure Type | Key Features | Comparison with N-Bromosuccinimide |

|---|---|---|---|

| Bromine | Diatomic molecule | Highly reactive but hazardous | N-bromosuccinimide is safer and easier to handle |

| Sodium Bromide | Ionic compound | Less reactive; requires activation for use | N-bromosuccinimide provides more controlled reactivity |

| 1-Bromo-2-naphthol | Aromatic compound | Used for electrophilic substitution | N-bromosuccinimide offers broader application scope |

| Brominated Succinimides | Derivatives | Similar structure but varying reactivity | N-bromosuccinimide is more widely utilized in organic synthesis |

N-bromosuccinimide's unique combination of stability, ease of handling, and versatility makes it a preferred choice over many other brominating agents in organic chemistry applications .

Color/Form

Crystals from benzene

Solid at 20 °C and 1031 hPa; powde

XLogP3

Boiling Point

Density

LogP

Odor

Melting Point

173-175 °C (slight decomposition)

UNII

GHS Hazard Statements

H272 (26.75%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H290 (26.75%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (65.61%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (41.4%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (37.58%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (59.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (31.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (32.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

A simple, sensitive, and selective method for determination of acetaminophen based on its oxidation using N-bromosuccinimide (NBS) to produce a highly fluorescent product. Optimization of reaction variables was carried out concerning NBS concentration, pH, temperature, reaction time, and stability time. Under optimal analytical conditions, the fluorescent intensity was measured at lambda emission. 442 nm (excitation at lambda 330 nm). The linearity range is 120-800 ng/mL with lower detection limit of 33.6 ng/mL acetaminophen. The method was applied successfully to the determination of the compound in pharmaceutical preparations, with average recovery of 100.3 +/- 2%. The method was also applied successfully to the determination of the drug in spiked plasma samples, with an average recovery of 101.2 +/- 1%. Interference effects of some compounds, present in combination with acetaminophen, were studied and the tolerance limits of these compounds were determined.